(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol
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Overview
Description
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a methyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol typically involves the reaction of 6-trifluoromethylpyridine with methanethiol. The process begins with the reaction of 6-trifluoromethylpyridine with potassium carbonate to form the corresponding trifluoromethylpyridine-3-phenolate. This intermediate is then subjected to a transesterification reaction with methyl mercaptan to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Trifluoromethyl-pyridin-2-yl)methanol: Similar in structure but lacks the methyl group at the 6-position.
2-(Trifluoromethyl)pyridine-5-methanol: Similar in structure but has the hydroxymethyl group at a different position.
Uniqueness
(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
[6-methyl-3-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(8(9,10)11)7(4-13)12-5/h2-3,13H,4H2,1H3 |
InChI Key |
JYCMGNXYYVXEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)CO |
Origin of Product |
United States |
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